[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde
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Overview
Description
[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde is a chiral compound with significant importance in organic chemistry. It features a hydroxy group and an acetaldehyde group attached to an oxane ring, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde can be achieved through several methods. One common approach involves the oxidation of primary alcohols using reagents such as dimethyl sulfoxide (DMSO) in the presence of an activating agent like oxalyl chloride . Another method includes the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired stereoisomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug synthesis and development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its conversion to other products. The pathways involved often include redox reactions and the formation of intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S)-3-Hydroxybutan-2-yl]acetaldehyde
- [(2R,3R)-3-Hydroxyoxan-2-yl]acetaldehyde
- [(2S,3S)-3-Hydroxyoxan-2-yl]propionaldehyde
Uniqueness
[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies involving chiral molecules .
Properties
CAS No. |
90177-60-9 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-[(2S,3S)-3-hydroxyoxan-2-yl]acetaldehyde |
InChI |
InChI=1S/C7H12O3/c8-4-3-7-6(9)2-1-5-10-7/h4,6-7,9H,1-3,5H2/t6-,7-/m0/s1 |
InChI Key |
VGFQZABUROOJIM-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](OC1)CC=O)O |
Canonical SMILES |
C1CC(C(OC1)CC=O)O |
Origin of Product |
United States |
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